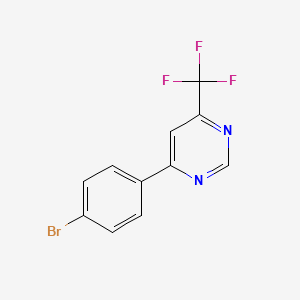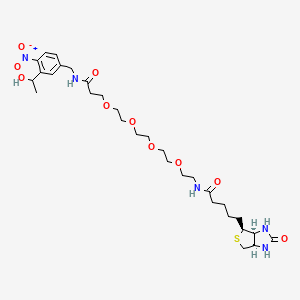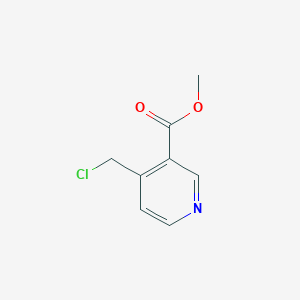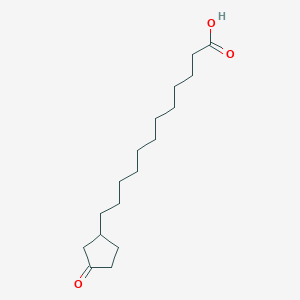
12-(3-Oxocyclopentyl)dodecanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(3-Oxocyclopentyl)dodecanoic Acid is a specialized organic compound belonging to the class of dodecanoic acid derivatives. This compound is characterized by the presence of a cyclopentyl ring with a ketone group at the third position, attached to a dodecanoic acid chain. Dodecanoic acid derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Oxocyclopentyl)dodecanoic Acid typically involves the reaction of dodecanoic acid with cyclopentanone under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the cyclopentyl ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process and enhances the yield. This method includes the heating reaction of dodecanoic acid with cyclopentanone in the presence of a suitable catalyst, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 12-(3-Oxocyclopentyl)dodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at the cyclopentyl ring or the dodecanoic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentyl or dodecanoic acid derivatives.
Applications De Recherche Scientifique
12-(3-Oxocyclopentyl)dodecanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 12-(3-Oxocyclopentyl)dodecanoic Acid involves its interaction with specific molecular targets and pathways. The ketone group in the cyclopentyl ring plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Dodecanoic Acid (Lauric Acid): Known for its antimicrobial and antiviral properties.
12-Hydroxydodecanoic Acid: A hydroxy acid with potential therapeutic applications.
12-Bromododecanoic Acid: A halogenated derivative with unique chemical properties.
Uniqueness: 12-(3-Oxocyclopentyl)dodecanoic Acid is unique due to the presence of the cyclopentyl ring with a ketone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dodecanoic acid derivatives and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C17H30O3 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
12-(3-oxocyclopentyl)dodecanoic acid |
InChI |
InChI=1S/C17H30O3/c18-16-13-12-15(14-16)10-8-6-4-2-1-3-5-7-9-11-17(19)20/h15H,1-14H2,(H,19,20) |
Clé InChI |
YNMZKUOYAKJFQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC1CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


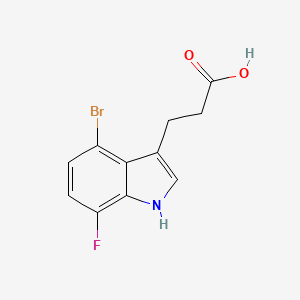
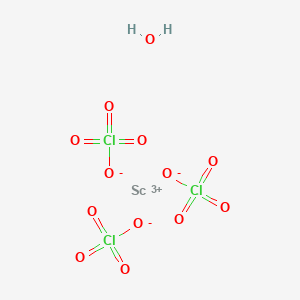
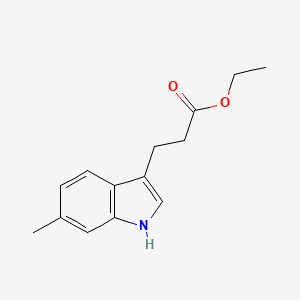
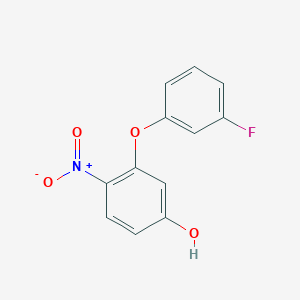
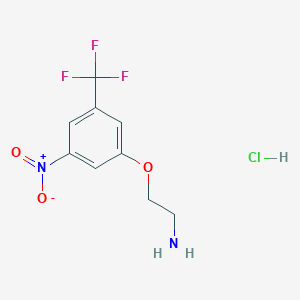
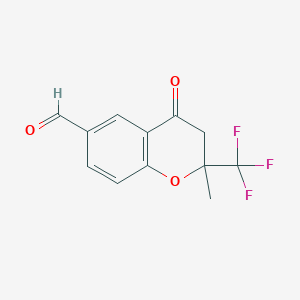
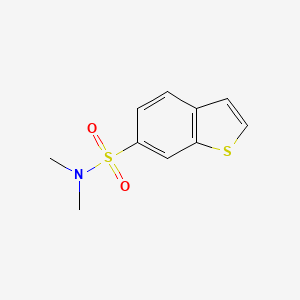
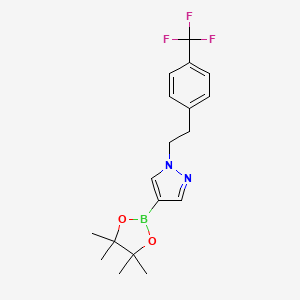
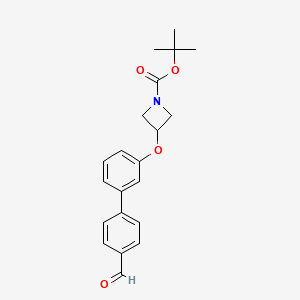
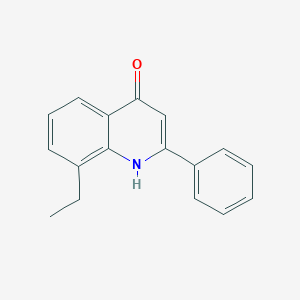
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)
